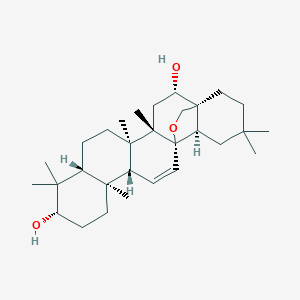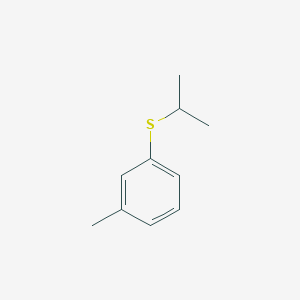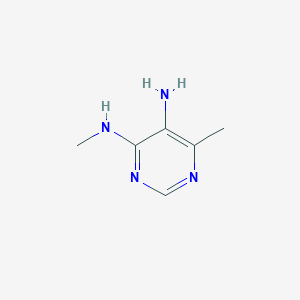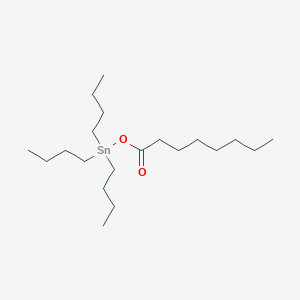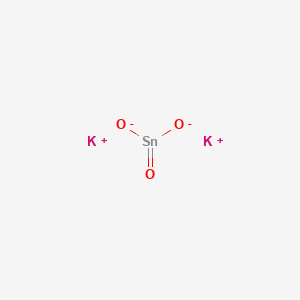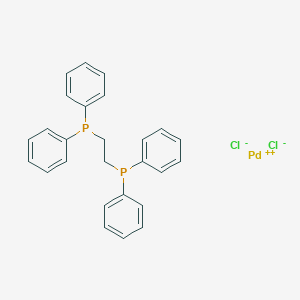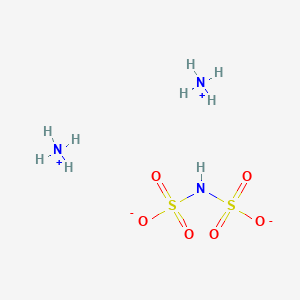
Yttrium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
See also: Yttrium bromide (preferred).
科学的研究の応用
Medical Imaging and Therapy : Yttrium-based materials are utilized in medical lasers and biomedical implants. Isotopes like ^90Y are used in radiopharmaceuticals and ^86Y tracers in PET imaging. ^89Y is suitable for nuclear magnetic resonance investigations, with potential in hyperpolarised MRI (Tickner et al., 2020).
Spectroscopy : The rotational spectrum of yttrium monobromide has been measured, providing data on equilibrium rotational parameters and hyperfine structure due to bromine nuclei. This aids in understanding the ionic character of the Y–Br bond (Gerry, Norman & Evans, 1998).
Research and Development History : Yttrium has been researched for over 200 years, with modern chemistry and physics contributing to its use in advanced technology, including radiation therapy and laser applications (Horovitz, 1995).
Hydrometallurgical Processes : Yttrium is important in fields like low-energy lighting. Its extraction from ores, contaminated solutions, WEEE, and generic wastes is crucial for recycling and environmental sustainability (Innocenzi et al., 2014).
Luminescence Systems : Yttrium(III) can enhance the natural fluorescence of certain compounds, leading to the development of new fluorescence methods for determining yttrium in samples (Yang et al., 1994).
Solution Structure Analysis : X-ray diffraction patterns of concentrated aqueous solutions of yttrium bromide have been studied, revealing insights into the local order of hydrated yttrium cations (Cabaço et al., 1995).
Photocatalytic Activity : Yttrium-doped BiOBr synthesized via reactable ionic liquid exhibits enhanced photocatalytic activity, useful in the degradation of pollutants (He et al., 2015).
Cancer Therapy : Yttrium-90 labeled monoclonal antibodies, using a new macrocyclic bifunctional chelating agent, show potential in cancer therapy (Deshpande et al., 1990).
Safety and Hazards
Yttrium Bromide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .
作用機序
生化学分析
Biochemical Properties
Yttrium Bromide, due to its physical and chemical properties, has been compared with lanthanides . It has the ability to mimic and interfere with the metabolism of calcium, magnesium, and other essential elements . It is not an essential element for organisms and its bioavailability is very low .
Cellular Effects
This compound, like other heavy metals, is not entirely free of toxicity . It has been found that liver and spleen are primary target organs of intravenously-injected Yttrium Chloride . Acute hepatic injury and transient increase of plasma calcium were found following the injection of Yttrium Chloride .
Molecular Mechanism
Due to many chemical similarities, Yttrium acts like a lanthanide in respect to its toxicological behavior .
Temporal Effects in Laboratory Settings
Studies have shown that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time . The elimination half-time of liver Yttrium was 144 days at a dose of 1 mg Yttrium/rat .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a significant and tremendous amount of calcium was deposited in the liver (over 10-fold) and spleen (over 100-fold), while calcium concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium Chloride .
Metabolic Pathways
Changes in calcium concentrations in liver, spleen, and lungs were in accordance with those of Yttrium .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Most of the Yttrium administered was distributed into liver, bone, and spleen .
Subcellular Localization
Electron microscopic analyses revealed that the colloidal Yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
特性
| { "Design of the Synthesis Pathway": "Yttrium bromide can be synthesized through a reaction between yttrium metal and bromine gas.", "Starting Materials": ["Yttrium metal", "Bromine gas"], "Reaction": [ "Place yttrium metal in a reaction vessel under an inert atmosphere.", "Heat the reaction vessel to a temperature of 300-400°C.", "Introduce bromine gas into the reaction vessel.", "Allow the reaction to proceed for several hours.", "Cool the reaction vessel to room temperature.", "Collect the resulting yttrium bromide product." ] } | |
CAS番号 |
13469-98-2 |
分子式 |
Br3Y |
分子量 |
328.62 g/mol |
IUPAC名 |
yttrium(3+);tribromide |
InChI |
InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |
InChIキー |
FSDCGXUNLWDJNL-UHFFFAOYSA-K |
SMILES |
Br[Y](Br)Br |
正規SMILES |
[Br-].[Br-].[Br-].[Y+3] |
| 13469-98-2 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



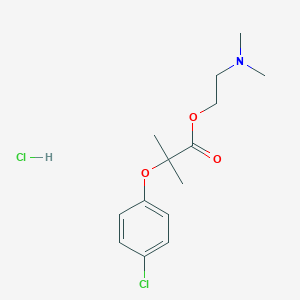


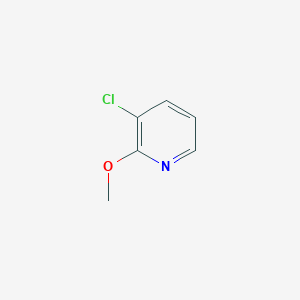
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
